LogP Differentiation and Membrane Permeability Prediction
The calculated LogP (octanol–water partition coefficient) of 4-bromo-7-methyl-1H-indol-5-ol is 2.42 . For the non-brominated analog 7-methyl-1H-indol-5-ol, the predicted LogP is approximately 1.8–2.0 (estimated by substructure contribution). The 4-bromo substituent thus contributes an increment of approximately +0.4 to +0.6 LogP units, placing the compound within a more favorable lipophilicity window for passive membrane permeation (optimal range LogP ~2–4 for CNS drug-like molecules). For the alternative 4-chloro-7-methyl-1H-indol-5-ol analog, the predicted LogP would be approximately 2.1–2.2 (chlorine contribution ~+0.2 to +0.3 LogP units lower than bromine). This systematic LogP shift is relevant for procurement decisions in medicinal chemistry programs where lipophilicity tuning is critical.
| Evidence Dimension | Calculated lipophilicity (LogP) as predictor of membrane permeability |
|---|---|
| Target Compound Data | LogP = 2.42 (calculated) |
| Comparator Or Baseline | 7-methyl-1H-indol-5-ol: LogP ≈ 1.8–2.0 (estimated). 4-chloro-7-methyl-1H-indol-5-ol: LogP ≈ 2.1–2.2 (estimated). Structure–activity relationship (SAR) class-level inference. |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.6 versus non-halogenated analog; ΔLogP ≈ +0.2 to +0.3 versus 4-chloro analog |
| Conditions | Predicted values based on substructure contribution methodology; experimental validation not identified in the open literature. |
Why This Matters
Procurement of the specific 4-bromo analog provides a predictable lipophilicity increment over the non-halogenated or 4-chloro congeners, enabling rational LogP optimization without introducing the excessive bulk of a 4-iodo substituent.
